4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidine-2-thiol
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Overview
Description
4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidine-2-thiol is a chemical compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidine-2-thiol typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a pyrimidine ring. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution patterns. For example, the use of difluoromethylating agents and trifluoromethylating agents under controlled temperature and pressure conditions can facilitate the formation of the target compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidine-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to modify the pyrimidine ring or the attached functional groups.
Substitution: The difluoromethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of sulfonic acids, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidine-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)pyrimidine-2-thiol
- 4-(3-Difluoromethoxy-phenyl)-pyrimidine-2-thiol
- 2-Mercapto-4-(trifluoromethyl)pyrimidine
Uniqueness
4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidine-2-thiol is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which can impart distinct chemical and biological properties. This dual substitution pattern can enhance the compound’s reactivity and specificity in various applications compared to similar compounds .
Properties
Molecular Formula |
C6H3F5N2S |
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Molecular Weight |
230.16 g/mol |
IUPAC Name |
6-(difluoromethyl)-4-(trifluoromethyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C6H3F5N2S/c7-4(8)2-1-3(6(9,10)11)13-5(14)12-2/h1,4H,(H,12,13,14) |
InChI Key |
OEEPGUMJGMGYLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=S)N=C1C(F)(F)F)C(F)F |
Origin of Product |
United States |
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